![molecular formula C15H13F3N6OS B2627220 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034381-59-2](/img/structure/B2627220.png)

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic molecule that likely contains a triazole moiety . Triazoles are a class of heterocyclic compounds, which are cyclic compounds with at least two different elements as ring members . Triazoles contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Aplicaciones Científicas De Investigación

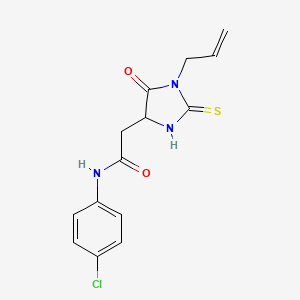

Heterocyclic Compound Synthesis

Heterocyclic compounds with structural features similar to the specified chemical have been extensively studied for their synthesis and potential applications. For instance, a series of heterocyclic compounds involving triazolo[3,4-b][1,3,4]thiadiazole derivatives have been synthesized and characterized, with their biological activities explored against various microbes. Such compounds are synthesized through reactions involving amino triazoles and benzoic acid derivatives, showcasing the potential of these frameworks in generating new chemical entities with possible antimicrobial properties (Patel & Patel, 2015).

Biological Activities

Compounds containing triazole and thiadiazole moieties, similar to the query compound, have demonstrated significant biological activities. These activities include antibacterial and antifungal properties, where the heterocyclic compounds have been evaluated against a spectrum of gram-positive and gram-negative bacteria, as well as various fungi. This suggests the potential of such compounds in the development of new antimicrobial agents (Shiradkar & Kale, 2006).

Antifungal and Antitubercular Activities

Additionally, the synthesis and bioactivity screening of condensed bridgehead nitrogen heterocyclic systems, encompassing triazolo[3,4-b][1,3,4]thiadiazoles, triazolo[3,4-b][1,3,4]thiadiazines, and triazolo[3′,4′:2,3]thiadiazino[5,6-b]quinoxaline, have shown notable antibacterial, antifungal, and antitubercular activities. These findings underscore the potential of such heterocyclic compounds in the development of new therapeutic agents for treating various infectious diseases (Shiradkar & Kale, 2006).

Chemical Characterization and Spectroscopic Analysis

The chemical characterization and spectroscopic analysis (e.g., NMR, FT-IR, LC-MS) of these compounds are crucial for understanding their structural and functional properties. Such detailed characterization facilitates the exploration of their potential applications in scientific research and pharmaceutical development (Patel, Patel, & Shah, 2015).

Mecanismo De Acción

Target of Action

The primary targets of the compound N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets, the c-Met/VEGFR-2 kinases, by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to the suppression of cancer cell proliferation .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell proliferation, survival, and angiogenesis . This leads to the suppression of tumor growth and metastasis .

Pharmacokinetics

The compound’s high selectivity and specificity suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . Specifically, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .

Propiedades

IUPAC Name |

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N6OS/c16-15(17,18)9-3-4-24-12(6-9)20-21-13(24)7-19-14(25)8-1-2-10-11(5-8)23-26-22-10/h1-2,5,9H,3-4,6-7H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHHMAOESCKOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNC(=O)C3=CC4=NSN=C4C=C3)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2627140.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2627143.png)

![Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2627144.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2627145.png)

![2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid](/img/structure/B2627148.png)

![4-fluoro-N-[(E)-(2-fluorophenyl)methylidene]-3-methylaniline](/img/structure/B2627149.png)

![N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2627151.png)

![2-Chloro-N-(3-fluoro-2-methylphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2627154.png)

![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2627159.png)